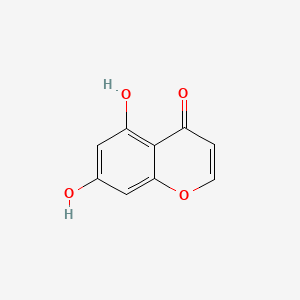

5,7-Dihydroxychromone

Description

This compound has been reported in Begonia nantoensis, Viscum coloratum, and other organisms with data available.

isolated from the roots of Bauhinia hupehara

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-4,10,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCXYKOXLNBYID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC(=CC(=C2C1=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185617 |

Source

|

| Record name | 5,7-Dihydroxychromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31721-94-5 |

Source

|

| Record name | 5,7-Dihydroxychromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31721-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxychromone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxychromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

272 - 273 °C |

Source

|

| Record name | 5,7-Dihydroxy-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5,7-Dihydroxychromone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxychromone is a naturally occurring chromone derivative that has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and characterization. The document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified in a variety of plant species and as a fungal-induced phytoalexin. The primary natural sources reported in the literature are summarized in the table below.

| Table 1: Natural Sources of this compound | |

| Source Type | Specific Organism(s) |

| Plants | Arachis hypogaea (Peanut), particularly the shells[1] |

| Garcinia mangostana (Mangosteen)[2] | |

| Garcinia conrauana (bark)[3] | |

| Adina rubescens | |

| Cassia obtusifolia (as a phytoalexin) | |

| Begonia nantoensis[4] | |

| Viscum coloratum[4] | |

| Plants of the genus Silybum | |

| Fungi | Induced in Cassia obtusifolia upon fungal infection |

Physicochemical and Spectroscopic Data

Accurate identification of this compound is reliant on its distinct physicochemical and spectroscopic properties. The following table summarizes key data for its characterization.

| Table 2: Physicochemical and Spectroscopic Data for this compound | |

| Property | Value |

| Molecular Formula | C₉H₆O₄[2][3] |

| Molecular Weight | 178.14 g/mol [4] |

| Appearance | Yellow crystal |

| Melting Point | 272-273 °C[4] |

| Solubility | Soluble in methanol and DMSO[2][5] |

| UV-Vis λmax | 251, 258, 296 nm[2] |

| Mass Spectrometry | Monoisotopic Mass: 178.02660867 Da[4] |

| ¹H NMR | Data not explicitly found in the provided search results. |

| ¹³C NMR | Data not explicitly found in the provided search results. |

| Content in Peanut Shells | 0.59 mg/g[1] |

Isolation and Purification Protocols

General Experimental Workflow

The isolation of this compound from plant material typically involves extraction, partitioning, and chromatographic purification.

Detailed Methodologies

Step 1: Sample Preparation and Extraction

-

Obtain the desired plant material (e.g., dried peanut shells).

-

Grind the material into a fine powder to increase the surface area for extraction.

-

Perform a Soxhlet extraction or maceration with a suitable solvent such as methanol for an extended period (e.g., 24-48 hours) to extract a broad range of compounds, including this compound.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 2: Solvent Partitioning

-

Suspend the crude extract in water to form an aqueous suspension.

-

Perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). This compound, being moderately polar, is expected to partition into the ethyl acetate fraction.

-

Collect the ethyl acetate fraction and evaporate the solvent to yield an enriched extract.

Step 3: Chromatographic Purification

-

Subject the enriched extract to column chromatography using a stationary phase such as silica gel.[6]

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[6]

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Pool the fractions containing this compound.

Step 4: Final Purification

-

For higher purity, subject the pooled fractions to preparative high-performance liquid chromatography (HPLC).[6]

-

Alternatively, recrystallization from a suitable solvent can be employed to obtain pure crystalline this compound.

Step 5: Structural Elucidation

-

Confirm the identity and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy.[3]

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, primarily the Nrf2/ARE and PPARγ pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Ligand activation of PPARγ leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential. This guide has provided a consolidated overview of its natural sources and a generalized protocol for its isolation and characterization. The elucidation of its mechanisms of action through pathways like Nrf2/ARE and PPARγ further underscores its importance in drug discovery and development. Further research is warranted to explore its full therapeutic utility and to develop optimized and scalable isolation procedures from its natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. syntides.com [syntides.com]

- 4. This compound | C9H6O4 | CID 5281343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Nrf2 activator | Mechanism | Concentration [selleckchem.com]

- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5,7-Dihydroxychromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 5,7-dihydroxychromone (C₉H₆O₄), a key scaffold in medicinal chemistry found in numerous natural products.[1][2][3] The document outlines established methodologies, presents detailed experimental protocols, summarizes quantitative data for comparative analysis, and includes visual diagrams of the reaction pathways.

Overview of Synthetic Strategies

The synthesis of this compound typically originates from the readily available precursor, 2,4,6-trihydroxyacetophenone, which is derived from phloroglucinol. The core challenge lies in the construction of the γ-pyrone ring onto the polyhydroxy-substituted benzene ring. The most prevalent and well-documented methods include:

-

The Ethyl Oxalyl Chloride Method: A two-step process involving acylation of 2,4,6-trihydroxyacetophenone with ethyl oxalyl chloride, followed by intramolecular cyclization, hydrolysis, and subsequent thermal decarboxylation.[4]

-

The Ethyl Formate Method (Claisen Condensation): A direct approach involving the base-catalyzed condensation of 2,4,6-trihydroxyacetophenone with ethyl formate, followed by acid-catalyzed cyclization to form the chromone ring.[1]

-

The Baker-Venkataraman Rearrangement: A classical and versatile method for chromone and flavone synthesis.[5] This pathway involves the base-catalyzed rearrangement of an intermediate o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization.[6][7]

This guide will focus on the first two methods, for which specific experimental details and yields are available in the literature.

Pathway I: Synthesis via Ethyl Oxalyl Chloride

This convenient synthesis route proceeds through a 5,7-dihydroxy-4-oxo-4H-chromene-2-carboxylic acid intermediate, which is then decarboxylated to yield the final product.[4] It is a reliable method, although it requires careful handling of the moisture-sensitive ethyl oxalyl chloride.

Reaction Scheme and Workflow

The overall workflow involves the initial acylation of the starting material, followed by cyclization and decarboxylation.

Caption: Workflow for the synthesis of this compound via the ethyl oxalyl chloride method.

Detailed Experimental Protocol

-

Step 1: Synthesis of 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid (2) [4]

-

To a solution of 2,4,6-trihydroxyacetophenone monohydrate (2.0 g) in 25 mL of dry pyridine, cooled in an ice bath, add 7.5 mL of ethyl oxalyl chloride dropwise with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Pour the resulting slurry into water and extract three times with chloroform (CHCl₃).

-

Combine the organic layers and wash with 10% hydrochloric acid (HCl).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in 50 mL of ethanol (EtOH), add 100 mL of 5% sodium carbonate (Na₂CO₃), and stir the mixture at 60-70°C for 2 hours.

-

Remove the ethanol in vacuo, acidify the remaining aqueous solution, and collect the crude carboxylic acid intermediate (0.9 g).

-

-

Step 2: Synthesis of this compound (3) [4]

-

In small batches (100 mg), heat the crude carboxylic acid from the previous step with a flame.

-

Collect the sublimated product in an air-cooled condenser.

-

The final product is a pale yellow solid.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,4,6-Trihydroxyacetophenone Monohydrate | [4] |

| Final Product Yield | 18% (overall) | [4] |

| Melting Point | 267-269°C (uncorrected) | [4] |

Pathway II: Synthesis via Ethyl Formate (Claisen Condensation)

This pathway represents a more direct route to this compound. It involves a base-catalyzed Claisen condensation between 2,4,6-trihydroxyacetophenone and ethyl formate to form a β-dicarbonyl intermediate, which is not isolated but cyclized in situ under acidic conditions.[1]

Reaction Scheme and Workflow

The logical flow for this synthesis involves a one-pot reaction followed by acidic workup to induce cyclization and form the final chromone structure.

Caption: Workflow for the synthesis of this compound via the ethyl formate method.

Detailed Experimental Protocol

The following protocol is based on the reagents and conditions reported in the literature.[1]

-

Suspend sodium hydride (NaH) in an appropriate anhydrous solvent (e.g., THF or diethyl ether) and cool the mixture to 0°C in an ice bath.

-

Add a solution of 2,4,6-trihydroxyacetophenone in the same solvent to the suspension.

-

Add ethyl formate dropwise to the reaction mixture at 0°C and stir.

-

After the initial reaction, add ethanol (EtOH) to the mixture.

-

Proceed with the workup by adding concentrated hydrochloric acid (HCl) and refluxing the mixture to facilitate the cyclization and formation of the chromone ring.

-

After cooling, the product can be isolated via filtration or extraction, followed by purification (e.g., recrystallization).

Quantitative Data

While a specific overall yield for this exact sequence is not detailed in the cited abstract, this general method is a standard and efficient way to synthesize chromones.[1] Yields for similar reactions are often moderate to high, depending on the precise conditions and purification methods employed.

Comparative Summary and Conclusion

Both pathways provide viable routes to this compound from the same precursor. The choice of method may depend on the availability of reagents, desired scale, and tolerance for specific reaction conditions.

| Feature | Pathway I (Ethyl Oxalyl Chloride) | Pathway II (Ethyl Formate) |

| Key Reagents | Ethyl oxalyl chloride, Pyridine, Na₂CO₃ | Ethyl formate, NaH, Conc. HCl |

| Intermediate | Isolated Carboxylic Acid | Non-isolated β-Dicarbonyl |

| Number of Steps | Two distinct operational steps | Essentially a one-pot reaction |

| Reported Yield | 18% | Not explicitly stated, but generally efficient |

| Conditions | Involves thermal decarboxylation | Requires strong base (NaH) and reflux |

The synthesis of this compound is well-established, relying on fundamental reactions in organic chemistry. The methodologies presented here, derived from peer-reviewed literature, offer reliable protocols for researchers in medicinal chemistry and drug discovery to access this important molecular scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. This compound | C9H6O4 | CID 5281343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Baker-Venkataraman Rearrangement [organic-chemistry.org]

5,7-Dihydroxychromone: A Comprehensive Review of Its Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxychromone (DHC), a naturally occurring chromone derivative found in various plants, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of DHC's therapeutic potential, focusing on its anticancer, anti-inflammatory, antioxidant, neuroprotective, anti-diabetic, and anti-HIV properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms through signaling pathway and workflow diagrams.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

| Biological Activity | Test System | Compound | Metric | Value | Reference |

| Anticancer | Human hepatocarcinoma (HepG2), acute leukemia (Jurkat T), cervical carcinoma (HeLa) cells | 5,7-Dihydroxyflavone | Sensitization to TRAIL-induced apoptosis | Subtoxic concentrations induced strong apoptosis | [1][2] |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | 5,7-dihydroxy-4-methylcoumarin | Inhibition of inflammatory cytokine expression | Reduced expression of IL-4, IL-13, and TNF-α | [3] |

| 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one | Inhibition of COX-2 and 5-LOX | >80% inhibition at 100 µg/ml | [4] | ||

| Antifungal | Rhizoctonia solani | This compound | IC50 | 18 µM | [5] |

| Sclerotium rolfsii | This compound | IC50 | 26 µM | [5] |

Key Biological Activities and Mechanisms of Action

Anticancer Activity

This compound has demonstrated promising anticancer properties, primarily through the induction of apoptosis in various cancer cell lines. A key mechanism involves the sensitization of tumor cells to TNF-related apoptosis-inducing ligand (TRAIL), a naturally occurring cytokine that can selectively kill cancer cells.[1][2] DHC achieves this by modulating the expression of several apoptosis-related proteins.

Signaling Pathway for this compound in Enhancing TRAIL-Induced Apoptosis

Caption: DHC enhances TRAIL-induced apoptosis in cancer cells.

Anti-inflammatory Activity

DHC and its derivatives exhibit significant anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways. Derivatives of DHC have been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes crucial for the production of pro-inflammatory prostaglandins and leukotrienes.[4] Furthermore, these compounds can suppress the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), and IL-13.[3] The underlying mechanism for these effects involves the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7]

Signaling Pathway for this compound Derivative in Inflammation

Caption: DHC derivatives inhibit key inflammatory signaling pathways.

Neuroprotective and Antioxidant Activities

A significant body of research highlights the neuroprotective effects of DHC, which are closely linked to its potent antioxidant properties. The primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[8] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like DHC, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Workflow for Nrf2/ARE Pathway Activation by this compound

Caption: Experimental workflow to assess Nrf2 pathway activation by DHC.

Anti-Diabetic Activity

This compound has been identified as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[7][9] PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. Activation of PPARγ by agonists like DHC can improve insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes.

Anti-HIV Activity

Preliminary studies have indicated that this compound exhibits anti-HIV activity.[9] The exact mechanism of action is still under investigation, but it is a promising area for further research in the development of new antiretroviral agents.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the biological activities of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, Jurkat T, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and TRAIL, if applicable) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10][11][12]

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

This assay measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound.[13][14]

Anti-HIV Activity: Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and the four deoxynucleotide triphosphates (dNTPs), with one being radiolabeled (e.g., [³H]dTTP).

-

Compound and Enzyme Addition: Add different concentrations of this compound and a fixed amount of HIV-1 RT to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.

-

Precipitation and Washing: Stop the reaction and precipitate the newly synthesized DNA. Wash the precipitate to remove unincorporated radiolabeled dNTPs.

-

Radioactivity Measurement: Measure the radioactivity of the precipitate using a scintillation counter.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.[15]

PPARγ Agonist Activity: Reporter Gene Assay

This assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound for 24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).[16][17]

Conclusion

This compound is a promising natural compound with a wide range of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress makes it an attractive candidate for drug development. The data and protocols presented in this guide are intended to facilitate future research into the mechanisms of action and clinical applications of this versatile molecule. Further studies are needed to fully elucidate its efficacy and safety in preclinical and clinical settings.

References

- 1. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by this compound: Activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jddtonline.info [jddtonline.info]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of a PPARdelta agonist with partial agonistic activity on PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5,7-Dihydroxychromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxychromone (DHC), a naturally occurring flavonoid found in various plants, including peanut shells, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of DHC, with a primary focus on its roles as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway and as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Core Mechanisms of Action

The biological activities of this compound are primarily attributed to two key molecular mechanisms:

-

Activation of the Nrf2/ARE Signaling Pathway: DHC is a potent activator of the Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by DHC, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This leads to the upregulation of phase II antioxidant enzymes and other protective proteins, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), thereby enhancing the cellular antioxidant capacity and protecting against oxidative damage.[1][3]

-

Agonism of Peroxisome Proliferator-Activated Receptor gamma (PPARγ): DHC also functions as a PPARγ agonist.[1][4] PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, as well as in cellular differentiation and inflammation.[1] Activation of PPARγ by DHC leads to the transcription of genes involved in insulin sensitization, adipocyte differentiation, and anti-inflammatory responses.[1][4]

These primary mechanisms give rise to a spectrum of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties.

Pharmacological Activities

Antioxidant and Neuroprotective Effects

By activating the Nrf2/ARE pathway, DHC effectively mitigates oxidative stress, a key contributor to neurodegenerative diseases. In cellular models of neurotoxicity, such as those induced by 6-hydroxydopamine (6-OHDA), DHC has been shown to protect neuronal cells from oxidative stress-induced apoptosis and reduce the generation of reactive oxygen species (ROS).[3] It achieves this by upregulating the expression of antioxidant enzymes like HO-1 and NQO1.[3]

Anti-Diabetic Properties

As a PPARγ agonist, DHC has demonstrated potential in the management of type 2 diabetes.[1][4] Studies have shown that DHC can enhance adipocyte differentiation and increase the expression of genes involved in glucose metabolism, suggesting its utility as an insulin sensitizer.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of DHC are mediated through both the Nrf2 and PPARγ pathways. Activation of Nrf2 leads to the suppression of pro-inflammatory gene expression. Furthermore, PPARγ agonism is known to exert anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB. A derivative of this compound has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) activities, as well as the production of tumor necrosis factor-alpha (TNF-α).[5]

Other Activities

Preliminary studies have also indicated that this compound possesses anti-HIV and antimicrobial activities. It has been shown to inhibit the replication of HIV in lymphocyte cells.[1] Additionally, it exhibits inhibitory activity against the growth of certain soil pathogenic fungi.[6]

Quantitative Data

The following table summarizes the available quantitative data on the biological activities of this compound.

| Activity | Assay System | Parameter | Value | Reference |

| Antifungal | Rhizoctonia solani growth inhibition | IC50 | 18 µM | [6] |

| Sclerotium rolfsii growth inhibition | IC50 | 26 µM | [6] | |

| Phytotoxic | Velvetleaf radicle elongation inhibition | I50 | 30 µM | [6] |

| Corn radicle elongation inhibition | I50 | 50 µM | [6] | |

| Peanut radicle elongation inhibition | I50 | 65 µM | [6] | |

| Wheat radicle elongation inhibition | I50 | 200 µM | [6] | |

| Neuroprotection | Inhibition of 6-OHDA-induced apoptosis and ROS in SH-SY5Y cells | Effective Concentration | 0.4 - 10 µM | [3] |

| Nrf2 Activation | Induction of nuclear Nrf2 and downstream enzymes (HO-1, NQO1, GCLc) in SH-SY5Y cells | Effective Concentration | 0.08 - 10 µM | [1] |

| PPARγ Agonism | Increased mRNA expression of PPARγ and LXRα in 3T3-L1 cells | Effective Concentration | 1 - 10 µg/mL | [1] |

| Potentiation of adipocyte differentiation | Effective Concentration | 1 µg/mL | [1] | |

| Anti-inflammatory | Inhibition of COX-2, 5-LOX, and TNF-α production (by a derivative) | % Inhibition at 100 µg/mL | >80% | [5] |

| DPPH radical scavenging (by a derivative) | % Inhibition at 0.25 mM | ~40% | [5] | |

| Inhibition of NF-κB activity (by a derivative) | % Inhibition at 100 µg/mL | 23.1% | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the core signaling pathways modulated by this compound.

Caption: Nrf2/ARE Signaling Pathway Activation by this compound.

Caption: PPARγ Agonist Activity of this compound.

Experimental Workflows

The following diagrams outline typical experimental workflows to investigate the mechanism of action of this compound.

Caption: Experimental Workflow for Nrf2 Activation Analysis.

Caption: Experimental Workflow for PPARγ Agonism Assessment.

Detailed Experimental Protocols

Nrf2 Nuclear Translocation and Target Gene Expression (Western Blot)

-

Cell Culture and Treatment: Plate SH-SY5Y cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.08-10 µM) for a specified time (e.g., 6-24 hours).

-

Nuclear and Cytoplasmic Fractionation: Harvest cells and perform subcellular fractionation using a commercial kit to isolate nuclear and cytoplasmic extracts.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using densitometry software.

Nrf2 Binding to ARE (Chromatin Immunoprecipitation - ChIP)

-

Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-Nrf2 antibody overnight. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the cross-linked complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the ARE sequences in the promoter regions of Nrf2 target genes (e.g., HO-1, NQO1).

PPARγ Agonist Activity (Adipocyte Differentiation Assay)

-

Cell Culture: Culture 3T3-L1 preadipocytes to confluence.

-

Induction of Differentiation: Induce differentiation by treating the cells with a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX) in the presence or absence of this compound (e.g., 1-10 µg/mL).

-

Maintenance: After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the test compound. Replenish the medium every 2-3 days.

-

Oil Red O Staining: After 7-10 days, fix the cells and stain with Oil Red O solution to visualize lipid droplet accumulation, a marker of adipocyte differentiation.

-

Quantification: Elute the stain from the cells and measure the absorbance to quantify the extent of differentiation.

Neuroprotection against 6-OHDA-Induced Toxicity

-

Cell Culture: Plate SH-SY5Y cells.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.4, 2, and 10 µM) for a specified duration.

-

Induction of Neurotoxicity: Expose the cells to 6-hydroxydopamine (6-OHDA) to induce oxidative stress and apoptosis.

-

Cell Viability Assay: Assess cell viability using an MTT or similar assay.

-

Apoptosis Assay: Quantify apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.

-

ROS Measurement: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

Conclusion

This compound is a promising natural compound with a multi-target mechanism of action centered on the activation of the Nrf2/ARE pathway and agonism of PPARγ. These mechanisms confer significant antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives in various disease models. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to optimize its therapeutic application.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | Nrf2 activator | Mechanism | Concentration [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. abmole.com [abmole.com]

- 5. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytotoxic and antimicrobial activity of this compound from peanut shells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5,7-Dihydroxychromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5,7-Dihydroxychromone, a naturally occurring chromone with significant interest in medicinal chemistry and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.83 | s | - | 5-OH |

| 7.85 | d | 6.1 | H-2 |

| 6.34 | d | 2.2 | H-8 |

| 6.23 | d | 2.2 | H-6 |

| 6.16 | d | 6.1 | H-3 |

| - | br s | - | 7-OH |

Solvent: DMSO-d₆

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Carbon Atom |

| 182.5 | C-4 |

| 164.2 | C-7 |

| 161.8 | C-5 |

| 157.5 | C-9 |

| 155.0 | C-2 |

| 110.8 | C-3 |

| 105.0 | C-10 |

| 99.2 | C-6 |

| 94.5 | C-8 |

Solvent: DMSO-d₆

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretching (phenolic) |

| 1660 | Strong | C=O stretching (γ-pyrone) |

| 1620, 1580, 1480 | Medium-Strong | C=C stretching (aromatic) |

| 1300-1000 | Medium | C-O stretching |

Mass Spectrometry (MS) Data

The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of the chromone scaffold. Predicted m/z values for various adducts are provided below.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 179.03389 |

| [M+Na]⁺ | 201.01583 |

| [M-H]⁻ | 177.01933 |

| [M+NH₄]⁺ | 196.06043 |

| [M+K]⁺ | 216.98977 |

| [M+H-H₂O]⁺ | 161.02387 |

| [M]⁺ | 178.02606 |

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of flavonoids and related phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 400 MHz or higher for proton NMR and 100 MHz or higher for carbon NMR.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., hydroxyl groups).

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15-20 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically necessary.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline correct the spectrum to ensure a flat baseline.

-

Reference the spectrum to the internal standard (TMS) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid State (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

-

The spectrometer software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting transmittance or absorbance spectrum is then analyzed.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C=C, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and aid in structural elucidation.

Instrumentation: A mass spectrometer, often coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the sensitivity of the instrument but is typically in the low µg/mL to ng/mL range.

-

For LC-MS, the sample is injected into the liquid chromatograph for separation before entering the mass spectrometer. For direct infusion, the sample solution is introduced directly into the ion source.

Data Acquisition:

-

The sample is ionized in the ion source.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

-

A full scan mass spectrum is acquired to identify the molecular ion peak.

-

Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, providing further structural information.

Data Processing:

-

Analyze the mass spectrum to identify the peak corresponding to the molecular ion ([M]⁺, [M+H]⁺, or [M-H]⁻).

-

Examine the isotopic pattern of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the molecule by identifying characteristic neutral losses and fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

5,7-Dihydroxychromone as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxychromone, a natural flavonoid, has emerged as a potential therapeutic agent due to its activity as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist.[1][2][3][4] PPARγ is a ligand-activated nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[3][5] Synthetic PPARγ agonists, such as thiazolidinediones (TZDs), are effective in treating type 2 diabetes but are associated with significant side effects. This has spurred the search for novel PPARγ modulators with improved safety profiles. This technical guide provides an in-depth overview of the current understanding of this compound as a PPARγ agonist, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction to this compound

This compound is a natural antioxidant found in various plants, including the fruit of Daphniphyllum macropodum.[1][3] It has been identified as a compound with anti-diabetic properties, primarily through its action as a PPARγ agonist.[1][3] Beyond its effects on PPARγ, it is also known to activate the Nrf2/ARE signaling pathway, contributing to its neuroprotective and antioxidant effects.[1][2]

Quantitative Data: Efficacy of this compound

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on PPARγ signaling and adipocyte differentiation.

Table 1: Effect of this compound on Gene Expression in 3T3-L1 Cells

| Gene | Treatment Concentration (µg/mL) | Fold Increase in mRNA Expression (Mean ± SEM) | Reference |

| PPARγ | 1 | 1.2 ± 0.1 | [5] |

| 5 | 1.5 ± 0.2 | [5] | |

| 10 | 1.8 ± 0.15 | [5] | |

| LXRα | 1 | 1.3 ± 0.1 | [5] |

| 5 | 1.6 ± 0.2 | [5] | |

| 10 | 2.0 ± 0.2 | [5] |

Table 2: Effect of this compound on Adipocyte Differentiation in 3T3-L1 Cells

| Treatment | Concentration (µg/mL) | Adipocyte Differentiation Rate (% of Control) | Reference |

| This compound | 1 | Potently Increased | [1] |

| Rosiglitazone (Positive Control) | 0.1 µM | 190 ± 2.3 | [2] |

Note: A specific quantitative value for the adipocyte differentiation rate with this compound was not provided in the primary literature, only that it was "potently increased".

Binding Affinity Data:

As of the latest literature review, specific quantitative binding affinity data for this compound to the PPARγ receptor (e.g., EC50, Ki, or IC50 values) have not been published. The available data focuses on the downstream cellular effects of PPARγ activation.

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

The following diagram illustrates the classical PPARγ signaling pathway upon activation by a ligand such as this compound.

References

The Role of 5,7-Dihydroxychromone in Nrf2/ARE Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of 5,7-Dihydroxychromone (5,7-DHC) in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. 5,7-DHC, a natural flavonoid, has demonstrated significant potential as a cytoprotective agent through its ability to modulate this critical signaling cascade. This document summarizes the current understanding of its mechanism of action, presents available data on its efficacy, and provides detailed protocols for key experimental procedures used to investigate its effects.

Introduction to this compound and the Nrf2/ARE Pathway

This compound (CAS 31721-94-5) is a chromone derivative found in various natural sources, including peanut shells.[1] It is recognized for its antioxidant properties and has been investigated for its neuroprotective effects.[2][3][4] The primary mechanism underlying these protective effects is the activation of the Nrf2/ARE signaling pathway.[2][5]

The Nrf2/ARE pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[6][7][8] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[9][10] Upon exposure to inducers, such as 5,7-DHC, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of numerous cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[2][11] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.[11]

Mechanism of Action of this compound

The prevailing mechanism by which flavonoids and chromones activate the Nrf2 pathway is through direct interaction with Keap1. These compounds often possess electrophilic centers, such as a Michael acceptor moiety, which can covalently modify specific cysteine residues on Keap1.[12] This modification induces a conformational change in Keap1, disrupting its ability to bind to Nrf2 and target it for degradation.[12] Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and initiate the transcription of its target genes.

While direct evidence for the covalent modification of Keap1 by 5,7-DHC is not yet available, its chemical structure is consistent with that of other chromone-containing compounds that act as Nrf2 activators. This suggests a high likelihood of a similar mechanism involving the alkylation of Keap1 cysteine residues.

Quantitative Data on Nrf2/ARE Pathway Activation

Studies have demonstrated that 5,7-DHC activates the Nrf2/ARE pathway in a dose-dependent manner in human neuroblastoma SH-SY5Y cells.[2] The following tables summarize the observed effects based on Western blot analyses.

Table 1: Effect of this compound on Nrf2 Nuclear Translocation

| 5,7-DHC Concentration (µM) | Nuclear Nrf2 Protein Level (Qualitative) |

| 0 (Control) | Basal |

| 0.4 | Increased |

| 2 | Moderately Increased |

| 10 | Strongly Increased |

Data interpreted from Western blot images in Kim et al., 2015.[2]

Table 2: Effect of this compound on the Expression of Nrf2 Target Genes

| 5,7-DHC Concentration (µM) | HO-1 Protein Level (Qualitative) | NQO1 Protein Level (Qualitative) | GCLc Protein Level (Qualitative) |

| 0 (Control) | Basal | Basal | Basal |

| 0.08 | Slightly Increased | Slightly Increased | Slightly Increased |

| 0.4 | Increased | Increased | Increased |

| 2 | Moderately Increased | Moderately Increased | Moderately Increased |

| 10 | Strongly Increased | Strongly Increased | Strongly Increased |

Data interpreted from Western blot images in Kim et al., 2015.[2][3]

Experimental Protocols

This section provides detailed representative methodologies for key experiments used to study the effects of this compound on the Nrf2/ARE pathway.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. This compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at the desired final concentrations. Control cells are treated with the vehicle alone.

Nuclear and Cytoplasmic Protein Extraction

This protocol allows for the separation of nuclear and cytoplasmic fractions to assess the translocation of Nrf2.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Incubate on ice for 15 minutes.

-

Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5% and vortex briefly.

-

-

Cytoplasmic Fraction Isolation:

-

Centrifuge the lysate at 3,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the cytoplasmic fraction.

-

-

Nuclear Fraction Isolation:

-

Wash the remaining nuclear pellet with the hypotonic buffer.

-

Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

The resulting supernatant is the nuclear extract.

-

Western Blot Analysis

This technique is used to quantify the protein levels of Nrf2, HO-1, NQO1, and other proteins of interest.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA or Bradford assay.

-

SDS-PAGE:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, or a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

-

Densitometry: Quantify the band intensities using image analysis software.

ARE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of Nrf2.

-

Transfection:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by an ARE-containing promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment: After transfection, treat the cells with 5,7-DHC at various concentrations for a specified period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement:

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the Renilla luciferase activity for normalization.

-

-

Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of Nrf2 to the ARE sequence in vitro.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with 5,7-DHC as described in section 4.2.

-

Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the ARE consensus sequence and label it with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag.

-

Binding Reaction:

-

Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).

-

For competition assays, add an excess of unlabeled ARE probe.

-

For supershift assays, add an antibody specific to Nrf2.

-

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection:

-

For biotin-labeled probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

-

For radioactively labeled probes, expose the dried gel to X-ray film.

-

Conclusion

This compound is a potent activator of the Nrf2/ARE signaling pathway. It effectively induces the nuclear translocation of Nrf2 and the subsequent expression of key antioxidant and detoxification enzymes. This activity underlies its observed cytoprotective and neuroprotective effects. Further research is warranted to fully elucidate the precise molecular interactions between 5,7-DHC and Keap1 and to explore its therapeutic potential in diseases associated with oxidative stress. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and other Nrf2 activators.

References

- 1. Gel Shift Assay Protocol | Rockland [rockland.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. bio-rad.com [bio-rad.com]

- 4. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Luciferase Assay System Protocol [worldwide.promega.com]

- 11. C151 in KEAP1 is the main cysteine sensor for the cyanoenone class of NRF2 activators, irrespective of molecular size or shape - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

In Vitro Antioxidant Properties of 5,7-Dihydroxychromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,7-Dihydroxychromone, a natural flavonoid found in various plants, including peanuts, has garnered significant scientific interest for its potent antioxidant activities.[1][2] This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound. It details the compound's mechanism of action, focusing on its role as a powerful activator of the Nrf2/ARE signaling pathway.[1][3] This document summarizes key quantitative data from cellular assays, presents detailed experimental protocols for common antioxidant capacity assessments (DPPH, ABTS, FRAP, and CAA), and visualizes the critical signaling pathway and experimental workflows using Graphviz diagrams. The information compiled herein serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound in conditions associated with oxidative stress.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound in a cellular context is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[3][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm.[1] However, in the presence of oxidative stress or activators like this compound, Nrf2 translocates to the nucleus.[4][5]

Once in the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of numerous antioxidant genes.[1][4] This binding event initiates the transcription and subsequent up-regulation of a suite of phase II detoxifying and antioxidant enzymes.[1] Studies have specifically shown that this compound treatment leads to increased expression of heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLc).[2][4][5] This enzymatic cascade enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage and apoptosis.[4]

Quantitative Data from In Vitro Assays

While specific IC50 values for direct radical scavenging by this compound in chemical assays like DPPH and ABTS are not extensively reported in the reviewed literature, its efficacy has been quantified in cell-based assays. The primary focus has been on its neuroprotective effects against induced oxidative stress.

| Assay Type | Cell Line | Stress Inducer | Concentrations Tested (µM) | Observed Effect | Reference |

| Cell Viability / Neuroprotection | SH-SY5Y Neuroblastoma | 6-hydroxydopamine (6-OHDA) | 0.4, 2, 10 | Dose-dependent protection against neuronal cell death. | [1][2] |

| ROS Generation | SH-SY5Y Neuroblastoma | 6-hydroxydopamine (6-OHDA) | 0.4, 2, 10 | Dose-dependent inhibition of ROS generation. | [1][2] |

| Antioxidant Gene Induction | SH-SY5Y Neuroblastoma | None | 0.08 - 10 | Dose-dependent increase in nuclear Nrf2 and subsequent induction of HO-1, NQO1, and GCLc. | [1][2] |

Experimental Protocols

The following sections detail standardized protocols for assessing the in vitro antioxidant capacity of a compound like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[6][7] The reduction of the deep violet DPPH solution to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.[8]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM or ~4 mg/100 mL).[6][9] The absorbance of the working solution should be adjusted to approximately 1.0 ± 0.2 at its maximum wavelength (~517 nm).[7]

-

Sample Preparation: Dissolve this compound and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., Methanol, DMSO) to create a series of concentrations.[6]

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test sample or standard to each well (e.g., 100 µL).[9]

-

Add the DPPH working solution to each well (e.g., 100 µL).[9]

-

Include a blank control containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[7][8]

-

-

Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.[7]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against sample concentration.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[10]

Methodology:

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[11] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate buffer or ethanol) to an absorbance of 0.70 ± 0.02 at ~734 nm.[10]

-

Assay Procedure:

-

Measurement: Read the absorbance at ~734 nm.[10]

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[8]

Methodology:

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.[6][13] Warm the reagent to 37°C before use.[13]

-

Assay Procedure:

-

Measurement: Measure the absorbance at ~593 nm.[8]

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve constructed using a known concentration of Fe²⁺.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by quantifying the ability of a compound to prevent the oxidation of a fluorescent probe within live cells.[6][15]

Methodology:

-

Cell Culture: Seed a suitable cell line (e.g., HepG2) in a 96-well black-walled, clear-bottom plate and allow cells to reach confluence.[6]

-

Probe Loading: Wash the cells with buffer (e.g., PBS) and then incubate them with the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.[6][15]

-

Compound Treatment: Remove the probe solution, wash the cells, and treat them with various concentrations of this compound and a positive control (e.g., Quercetin).

-

Oxidative Stress Induction: Add a free radical generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells except the negative control.[15]

-

Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) kinetically over a period (e.g., 1 hour).[8]

-

Calculation: The antioxidant activity is calculated based on the area under the curve of fluorescence intensity versus time. The CAA value is expressed as micromoles of quercetin equivalents per micromole of the compound.

Conclusion

In vitro evidence strongly supports the antioxidant properties of this compound. Its primary mechanism of action is not through direct radical scavenging but rather through the potent activation of the Nrf2/ARE signaling pathway. This leads to the up-regulation of a broad spectrum of endogenous antioxidant enzymes, providing robust cellular protection against oxidative stress. As demonstrated in cellular models, this compound effectively reduces ROS levels and protects against oxidative damage-induced cell death. These findings underscore its potential as a lead compound for the development of therapeutics aimed at mitigating diseases with an underlying oxidative stress etiology. Further research is warranted to fully elucidate its antioxidant profile using direct scavenging assays and to translate these promising in vitro results into in vivo models.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | Nrf2 activator | Mechanism | Concentration [selleckchem.com]

- 4. Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by this compound: Activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. japer.in [japer.in]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Dihydroxychromone: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxychromone (DHC), a naturally occurring chromone, has garnered significant scientific interest due to its diverse and potent biological activities. First synthesized in 1974, this compound has since been identified in numerous plant species and investigated for its therapeutic potential. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical and spectroscopic properties, and detailed synthesis methodologies. Furthermore, it delves into its multifaceted biological effects, including its roles as a neuroprotective agent, an antioxidant, an anti-diabetic compound, and an antimicrobial agent. This guide summarizes key quantitative data, provides detailed experimental protocols for its biological evaluation, and visualizes its primary signaling pathways, the Nrf2/ARE and PPARγ pathways, to facilitate further research and drug development endeavors.

Discovery and History

The journey of this compound began in the laboratory, with its first chemical synthesis reported in a 1974 publication by M. Stocker, B. Janistyn, and R. Pohl[1]. Following its initial synthesis, this compound was identified as a natural product in a variety of plant species, highlighting its role as a secondary metabolite in the plant kingdom.

Chronological History:

-

1974: The first chemical synthesis of this compound is described by Stocker, Janistyn, and Pohl[1].

-

Post-1974: this compound is subsequently isolated from various natural sources, including peanut shells (Arachis hypogaea), the rhizomes of Begonia nantoensis, the bark of Garcinia cambogia, and the fruit of Daphniphyllum macropodum[2][3]. Its presence as a flavone decomposition product has also been noted[4].

Physicochemical and Spectroscopic Data

This compound is a yellow crystalline solid with the molecular formula C₉H₆O₄ and a molecular weight of 178.14 g/mol [5].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆O₄ | [5] |

| Molecular Weight | 178.14 g/mol | [5] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 272-273 °C | [5] |

| Solubility | Soluble in methanol and DMSO | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| UV-Vis (λmax) | 251, 258, 296 nm | [4] |